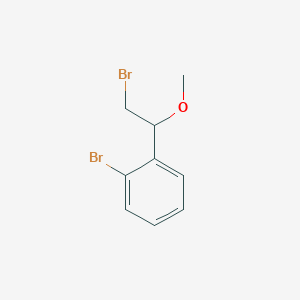
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-(2-bromo-1-methoxyethyl) group. This compound is used primarily in research and development settings and has various applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of 2-(1-methoxyethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromo groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-(2-bromo-1-methoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo groups act as electrophiles, facilitating reactions with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methoxybenzene: Similar structure but lacks the additional bromo group on the methoxyethyl side chain.
2-Bromo-1-methoxyethane: Similar functional groups but different overall structure.
2-Bromoethyl methyl ether: Similar functional groups but different overall structure.
Uniqueness
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both bromo and methoxyethyl groups on the benzene ring, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C9H10Br2O |
|---|---|
Molekulargewicht |
293.98 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
MPHKWWLRWNZRGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CBr)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


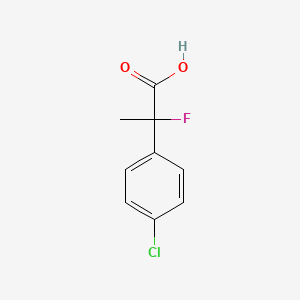
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)
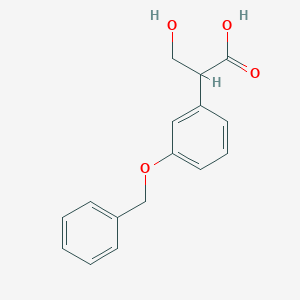
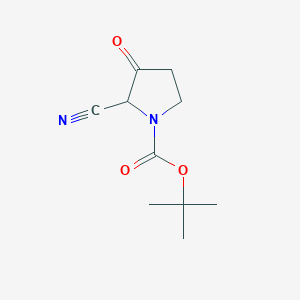

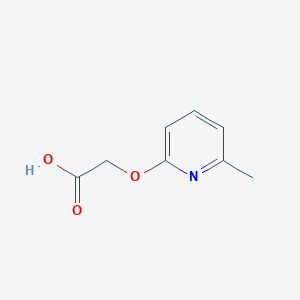
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
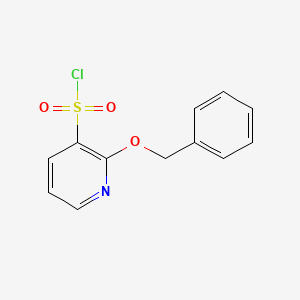
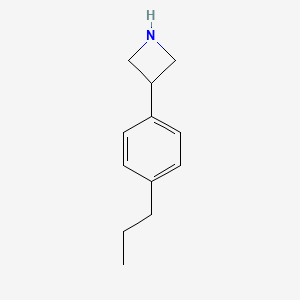

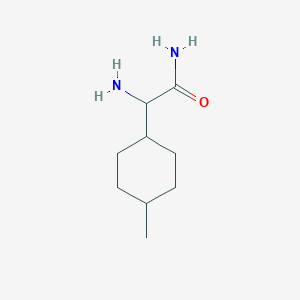


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
